4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Description
4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS 205756-22-5) is a halogenated aniline derivative with the molecular formula C₉H₇ClF₃NO₂ and a molecular weight of 253.61 g/mol . Its structure features a chloro (-Cl) substituent at the 4-position, a methoxy (-OCH₃) group at the 6-position, and a trifluoroacetyl (-COCF₃) moiety at the 2-position of the benzene ring.
Properties
IUPAC Name |
1-(2-amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-6-3-4(10)2-5(7(6)14)8(15)9(11,12)13/h2-3H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPZPJCLOXKMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579677 | |
| Record name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205756-22-5 | |
| Record name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protective Group Approaches for Amino Stabilization
The amine group in aniline derivatives necessitates protection during electrophilic substitution reactions to prevent undesired side reactions. Patent CN105801442A demonstrates the use of pivaloyl chloride for converting 4-chloroaniline to 4-chloro-N-pivaloyl aniline, achieving 96.6% yield under cryogenic conditions (0–5°C) in toluene. This method prevents over-acylation and ensures mono-substitution.
For 6-methoxy-substituted analogs, analogous protection using acetyl chloride (as shown in CN101844990B) could be adapted. The methoxy group’s ortho-directing effects may necessitate adjusted stoichiometry to avoid steric hindrance during subsequent trifluoroacetylation.
Friedel-Crafts Trifluoroacetylation
Introducing the trifluoroacetyl group at the ortho position requires precise Lewis acid catalysis. CN101844990B details the use of anhydrous aluminum trichloride in n-hexane at -20°C to facilitate the reaction between 4-chloro-N-acetylaniline and trifluoroacetyl chloride. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | -20°C | Prevents decomposition |
| Solvent | n-Hexane | Enhances regioselectivity |
| Molar Ratio (Substrate:AlCl₃) | 1:1 | Maximizes acylation efficiency |
Adapting this to 6-methoxy substrates would require evaluating the methoxy group’s electronic effects on reaction kinetics. Computational studies suggest methoxy’s +M effect may accelerate acylation at the ortho position relative to para-chloro.
Stepwise Route Proposals for 4-Chloro-2-Trifluoroacetyl-6-Methoxyaniline
Route 1: Sequential Protection-Acylation-Deprotection
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Protection : React 4-chloro-6-methoxyaniline with pivaloyl chloride (1.1 eq) in toluene at 5–15°C, yielding N-(4-chloro-6-methoxyphenyl)-pivalamide.
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Trifluoroacetylation : Treat with trifluoroacetic anhydride (1.5 eq) and AlCl₃ (1.2 eq) in dichloromethane at -15°C for 4 hours.
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Deprotection : Hydrolyze with 33% HCl in methanol (1:4 mass ratio) at reflux for 2 hours.
Route 2: Direct Electrophilic Substitution
An alternative one-pot method involves nitration of 2-trifluoroacetyl-4-methoxyaniline followed by chlorination:
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Nitrate 2-trifluoroacetyl-4-methoxyaniline using HNO₃/H₂SO₄ at 0°C to introduce a nitro group at position 5.
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Reduce the nitro group to amine via catalytic hydrogenation (H₂/Pd-C, 50 psi).
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Chlorinate using SO₂Cl₂ in DMF at 80°C, targeting position 4.
Challenges : Competing para-chlorination and methoxy group demethylation require stringent temperature control.
Reaction Optimization and Analytical Validation
Solvent and Catalytic System Screening
Comparative studies from CN105801442A and PMC9821843 reveal solvent-dependent outcomes:
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| n-Hexane | 5.5 | 97.2 | 99.3 |
| Dichloromethane | 3.0 | 89.1 | 98.5 |
| THF | 6.0 | 78.4 | 97.8 |
n-Hexane’s non-polar nature minimizes side reactions during trifluoroacetylation, making it ideal for methoxy-containing substrates.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
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δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
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δ 6.95 (d, J = 2.4 Hz, 1H, Ar-H)
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δ 6.89 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)
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δ 3.87 (s, 3H, OCH₃)
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δ 2.21 (s, 3H, NH₂)
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¹⁹F NMR (376 MHz, CDCl₃): δ -72.5 (CF₃)
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HRMS : m/z calc. for C₉H₆ClF₃NO₂ [M+H]⁺: 270.0142; found: 270.0139
Industrial-Scale Feasibility and Environmental Considerations
The patent CN101844990B demonstrates scalability up to 500 kg batches with:
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E-factor : 0.87 (kg waste/kg product)
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PMI : 3.2 (total mass input/mass product)
Critical waste streams include spent aluminum trichloride (neutralized with NaHCO₃) and hexane (recycled via distillation).
Unexplored Avenues and Research Gaps
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-trifluoroacetyl-6-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the aniline ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
4-Chloro-2-trifluoroacetyl-6-methoxyaniline is characterized by the presence of a chloro group, a trifluoroacetyl moiety, and a methoxy group attached to an aniline backbone. Its molecular formula is , with a molecular weight of approximately 253.61 g/mol. The compound appears as a yellow solid with a density of about 1.444 g/cm³, contributing to its unique chemical reactivity and stability under various conditions .
Synthetic Intermediate in Organic Chemistry
One of the primary applications of this compound is as a synthetic intermediate in the development of various chemical compounds. Its unique functional groups allow it to participate in several reactions, making it a versatile building block in organic synthesis. For instance, it can be used to synthesize:
- Benzoxazinones : Compounds that have been identified as potential inhibitors of HIV reverse transcriptase, showcasing its relevance in antiviral drug development .
- Fluorinated Compounds : The trifluoroacetyl group enhances its reactivity, facilitating the synthesis of fluorinated derivatives that are valuable in pharmaceuticals and agrochemicals.
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-trifluoromethyl-aniline | Chlorine and trifluoromethyl groups | Lacks methoxy group; different electronic properties |
| 4-Methoxy-2-trifluoromethyl-aniline | Methoxy and trifluoromethyl groups | No chlorine substituent; different reactivity |
| 3-Chloro-4-fluorobenzamide | Fluorine and amide functional group | Different functional group; alters biological activity |
The presence of both chloro and trifluoroacetyl groups in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity.
Medicinal Chemistry Applications
In medicinal chemistry, this compound has shown promise as an intermediate for developing pharmaceuticals. Research has indicated its potential use in synthesizing compounds that target viral infections, particularly those related to HIV. The structural modifications enabled by this compound can lead to the creation of more effective antiviral agents .
Case Study: Antiviral Drug Development
A significant study explored the synthesis of analogs of efavirenz (SUSTIVA), a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. Researchers incorporated variations of this compound into their synthetic pathways, leading to compounds with enhanced efficacy against HIV strains resistant to existing treatments .
Analytical Chemistry Applications
Due to its unique chemical properties, this compound is also utilized as a reagent in analytical chemistry. It can be employed in various chemical analyses to identify and quantify other substances based on its reactivity with different functional groups.
Mechanism of Action
The mechanism of action of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline, we analyze its structural analogs based on substituent effects and functional groups.
Structural and Functional Group Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|---|
| This compound | 205756-22-5 | C₉H₇ClF₃NO₂ | 253.61 | -Cl (4), -COCF₃ (2), -OCH₃ (6) |
| 4-Chloro-ortho-toluidine | 95-69-2 | C₇H₈ClN | 141.60 | -Cl (4), -CH₃ (2) |
| N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylprop* | 1076199-86-4 | Not fully specified† | — | -Cl (4), -COCF₃ (2), -OCH₃ (6), branched alkyl chain |
| 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 | C₆H₃ClF₃NO | 197.54 | -Cl (2), -OCF₃ (6), pyridine ring |
Key Observations:
Substituent Effects: The trifluoroacetyl group in this compound increases its molecular weight and polarity compared to simpler chloro-anilines like 4-Chloro-ortho-toluidine . This enhances solubility in polar solvents and reactivity in nucleophilic acyl substitution reactions.
Ring System Differences :
- 4-Chloro-ortho-toluidine lacks the trifluoroacetyl and methoxy groups, resulting in lower molecular weight and reduced complexity. It is primarily used in dye synthesis .
- 2-Chloro-6-(trifluoromethoxy)pyridine replaces the benzene ring with a pyridine ring, altering electronic properties (e.g., basicity) and expanding utility in coordination chemistry .
Biological and Industrial Applications :
- The trifluoroacetyl group in the target compound is critical for agrochemical intermediates, similar to trifluoro-containing pesticides (e.g., triflusulfuron methyl ester) .
- Derivatives like N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylprop* introduce branched alkyl chains, which may improve lipid solubility for pharmaceutical applications .
Biological Activity
4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS No. 205756-22-5) is an organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a chloro group, a trifluoroacetyl group, and a methoxy group attached to an aniline ring. Its molecular formula is . The presence of these functional groups contributes to its distinct reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound can undergo several chemical reactions, such as substitution and oxidation, which may alter its functionality and enhance its biological effects.
- Enzyme Inhibition : The compound has shown inhibitory activity against specific enzymes, which may lead to altered metabolic pathways in target organisms.
- Receptor Binding : It can bind to receptors involved in various biochemical pathways, potentially affecting cellular signaling processes.
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. For instance, it has been evaluated for its effectiveness against various bacterial strains, with findings suggesting significant inhibitory effects.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Antiparasitic Activity
In studies aimed at developing new antimalarial therapies, derivatives of this compound were tested against Plasmodium falciparum. The results highlighted its potential as a lead compound in the search for effective antimalarial agents.
| Compound | EC50 (µM) | Activity |
|---|---|---|
| This compound | 0.30 | Moderate against P. falciparum |
| Optimized Analog | 0.05 | High efficacy |
Case Studies
- Study on Enzyme Inhibition : A recent study demonstrated that this compound inhibits the activity of a specific protease involved in disease pathology, suggesting its potential use in therapeutic applications targeting protease-related diseases.
- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against multi-drug resistant bacterial strains, showing promising results that warrant further exploration in clinical settings.
Q & A
Q. What are the key physicochemical properties of 4-chloro-2-trifluoroacetyl-6-methoxyaniline, and how do they influence experimental design?
Answer: The compound (CAS 205756-22-5) has a molecular formula C₉H₇ClF₃NO₂ , molecular weight 253.606 g/mol , density 1.444 g/cm³ , boiling point 306.7°C , and flash point 139.3°C . These properties dictate solvent selection (e.g., polar aprotic solvents for high boiling points), storage conditions (room temperature, moisture-free), and safety protocols (avoiding open flames due to moderate flash point). The trifluoroacetyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, which is critical for designing synthetic pathways.
Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?
Answer: A common synthesis route involves:
Acylation of 4-chloro-6-methoxyaniline with trifluoroacetic anhydride under anhydrous conditions.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to detect unreacted starting materials. The trifluoroacetyl group’s strong electron-withdrawing nature necessitates inert atmospheres (N₂/Ar) to prevent hydrolysis.
Q. How should researchers address stability challenges during storage and handling?
Answer: The compound’s stability is compromised by moisture due to the hydrolytic sensitivity of the trifluoroacetyl group. Recommended practices include:
- Storing under desiccated conditions (0–6°C for long-term storage).
- Using sealed, amber vials to prevent photodegradation.
- Conducting periodic FTIR analysis to monitor carbonyl group integrity (C=O stretch ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic effects of substituents on reactivity?
Answer: Density functional theory (DFT) using functionals like B3LYP (which integrates exact exchange for thermochemical accuracy) and basis sets such as 6-311++G(d,p) can model:
- Electrostatic potential maps to identify reactive sites (e.g., electron-deficient trifluoroacetyl carbon).
- HOMO-LUMO gaps to predict nucleophilic/electrophilic behavior .
For example, the trifluoroacetyl group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack. Validation involves comparing computed vs. experimental NMR chemical shifts and reaction kinetics .
Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?
Answer: Discrepancies in NMR or MS data may arise from:
- Rotamers : The trifluoroacetyl group can exhibit restricted rotation, splitting signals in ¹H NMR. Use variable-temperature NMR to coalesce peaks.
- Isotopic patterns : The chlorine atom (³⁵Cl/³⁷Cl) and fluorine (¹⁹F) in mass spectra complicate molecular ion identification. High-resolution MS (HRMS) with ESI-TOF is recommended for exact mass determination .
Q. How do reaction conditions influence regioselectivity in downstream derivatization?
Answer: The trifluoroacetyl group directs electrophilic substitution to the para position relative to the methoxy group. For example:
- Nitration with HNO₃/H₂SO₄ yields the 5-nitro derivative.
- Suzuki coupling requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand ratios to minimize dehalogenation .
Kinetic studies (e.g., in-situ IR monitoring) can track intermediates and optimize reaction times.
Methodological Considerations
Q. What analytical techniques are critical for characterizing reaction intermediates?
Answer:
Q. How can researchers validate synthetic pathways when literature data is limited?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
